molecular formula C14H22N2O2 B7470541 2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]furan-3-carboxamide

2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]furan-3-carboxamide

Cat. No. B7470541
M. Wt: 250.34 g/mol
InChI Key: JPNAUJJFUUCVCI-UHFFFAOYSA-N
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Description

2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]furan-3-carboxamide, also known as MPFC, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]furan-3-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various disease processes. For example, in cancer cells, 2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]furan-3-carboxamide has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. In Alzheimer's disease, 2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]furan-3-carboxamide inhibits the activity of acetylcholinesterase, which leads to increased levels of acetylcholine in the brain and improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]furan-3-carboxamide vary depending on the specific disease or condition being studied. In cancer cells, 2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]furan-3-carboxamide has been shown to induce apoptosis and inhibit cell proliferation, while in Alzheimer's disease, 2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]furan-3-carboxamide has been shown to improve cognitive function by inhibiting acetylcholinesterase activity. Other potential effects of 2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]furan-3-carboxamide include anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]furan-3-carboxamide in lab experiments is its potential for use in treating various diseases, which makes it a promising candidate for drug development. However, there are also limitations to using 2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]furan-3-carboxamide in lab experiments, such as its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]furan-3-carboxamide, including:
1. Further studies on its mechanism of action and potential targets for drug development.
2. Investigation of its potential use in combination with other drugs for enhanced therapeutic effects.
3. Exploration of its potential use in other disease areas, such as diabetes and cardiovascular disease.
4. Development of more efficient and cost-effective synthesis methods for 2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]furan-3-carboxamide.
5. Investigation of its potential use in non-medical applications, such as in the field of materials science.
Conclusion:
In conclusion, 2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]furan-3-carboxamide is a promising compound that has potential applications in medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of 2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]furan-3-carboxamide for drug development and other applications.

Synthesis Methods

The synthesis of 2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]furan-3-carboxamide involves several steps, including the reaction of 2-methylfuran-3-carboxylic acid with N-(propan-2-yl)piperidine-4-amine in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the desired product. The resulting compound can be purified using various techniques, such as column chromatography or recrystallization.

Scientific Research Applications

2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]furan-3-carboxamide has been studied for its potential use in treating various diseases, such as cancer and Alzheimer's disease. In cancer research, 2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]furan-3-carboxamide has been shown to inhibit the growth of tumor cells by inducing apoptosis, or programmed cell death. In Alzheimer's disease research, 2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]furan-3-carboxamide has been studied for its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.

properties

IUPAC Name

2-methyl-N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-10(2)16-7-4-12(5-8-16)15-14(17)13-6-9-18-11(13)3/h6,9-10,12H,4-5,7-8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNAUJJFUUCVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2CCN(CC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]furan-3-carboxamide

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